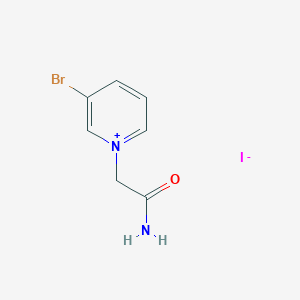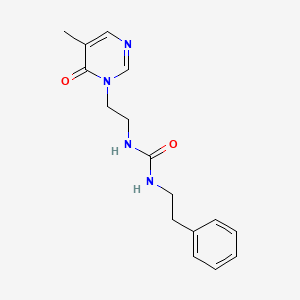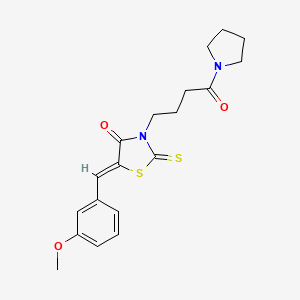
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a pyridinium ring substituted with a bromine atom and an amino-oxoethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide typically involves the reaction of 3-bromopyridine with 2-amino-2-oxoethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting with the bromination of pyridine to obtain 3-bromopyridine, followed by the introduction of the amino-oxoethyl group through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different pyridinium derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrogen-substituted pyridinium derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted pyridinium derivatives.
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and amino-oxoethyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2-Amino-2-oxoethyl)-3-chloropyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-2-oxoethyl)-3-iodopyridin-1-ium iodide: Contains an iodine atom instead of bromine.
1-(2-Amino-2-oxoethyl)-3-fluoropyridin-1-ium iodide: Features a fluorine atom in place of bromine.
Uniqueness: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)acetamide;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.HI/c8-6-2-1-3-10(4-6)5-7(9)11;/h1-4H,5H2,(H-,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYARGQCCLYQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)Br.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide](/img/structure/B2784493.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2784499.png)
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)

![7-{[1,1'-biphenyl]-4-carbonyl}-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)

![(2Z)-6-ethoxy-2-[(2-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2784511.png)
